molecular formula C14H18FIO3 B14380211 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene CAS No. 90157-04-3

1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene

Cat. No.: B14380211
CAS No.: 90157-04-3
M. Wt: 380.19 g/mol
InChI Key: MBEZLFSZJDYNGI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzene ring, followed by the introduction of the ethoxyethoxy group and the iodinated butenyl chain. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the iodinated butenyl chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the fluorobenzene ring, with common reagents including halogens and nitrating agents. .

Scientific Research Applications

1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions to study reaction mechanisms and kinetics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution reactions, where the fluorobenzene ring acts as an electron-rich site for electrophiles. Additionally, the ethoxyethoxy and iodinated butenyl groups can participate in nucleophilic substitution and other reactions, influencing the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Compared to other similar compounds, 1-{[2-(1-Ethoxyethoxy)-4-iodobut-3-EN-1-YL]oxy}-4-fluorobenzene stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

90157-04-3

Molecular Formula

C14H18FIO3

Molecular Weight

380.19 g/mol

IUPAC Name

1-[2-(1-ethoxyethoxy)-4-iodobut-3-enoxy]-4-fluorobenzene

InChI

InChI=1S/C14H18FIO3/c1-3-17-11(2)19-14(8-9-16)10-18-13-6-4-12(15)5-7-13/h4-9,11,14H,3,10H2,1-2H3

InChI Key

MBEZLFSZJDYNGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(COC1=CC=C(C=C1)F)C=CI

Origin of Product

United States

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